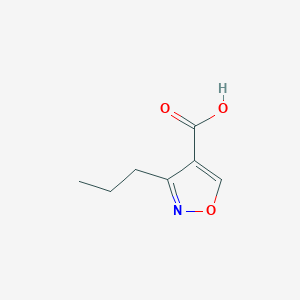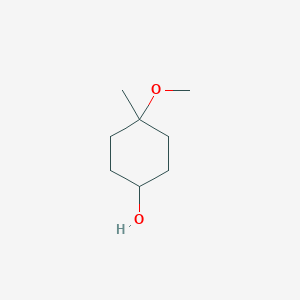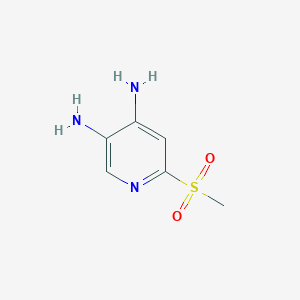
6-(Methylsulfonyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of 3,4-diaminopyridine with methylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)pyridine-3,4-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfonyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
6-(Methylsulfonyl)pyridine-3,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylthio)pyridine-3,4-diamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
6-(Ethylsulfonyl)pyridine-3,4-diamine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
3,4-Diaminopyridine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-(Methylsulfonyl)pyridine-3,4-diamine is unique due to the presence of both the methylsulfonyl group and the amino groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9N3O2S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
6-methylsulfonylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) |
Clé InChI |
IGUBHXAAXRZLOT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(C(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


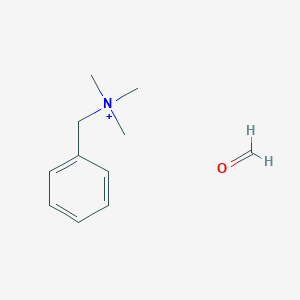

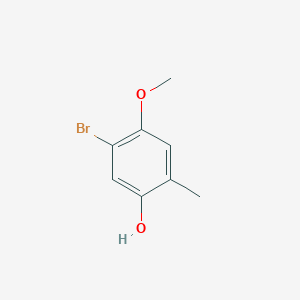
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
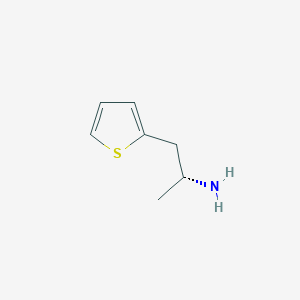
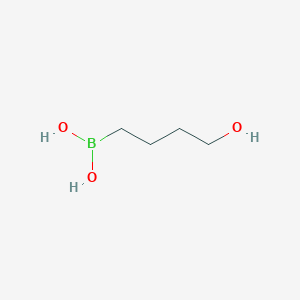
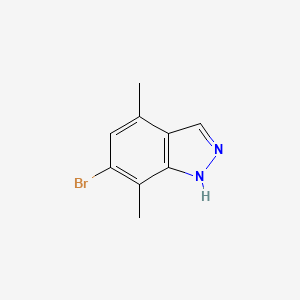
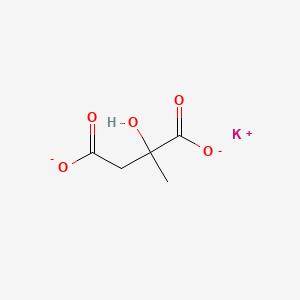
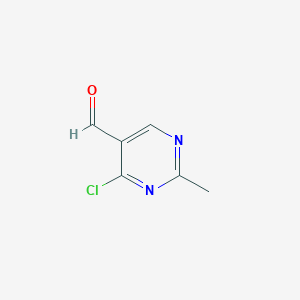
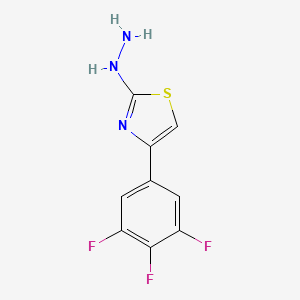
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
